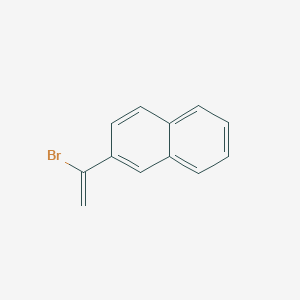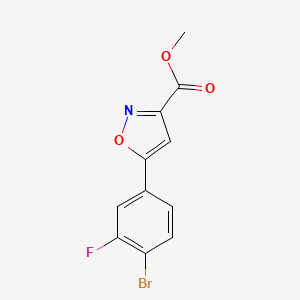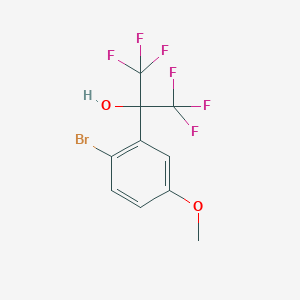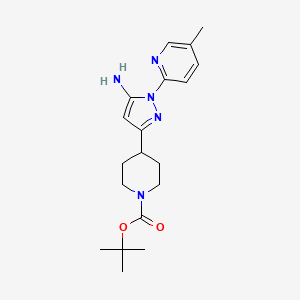
2-(1-Bromovinyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Bromovinyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromovinyl group attached to the second position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromovinyl)naphthalene typically involves the bromination of naphthalene followed by a vinylation reaction. One common method is the bromodecarboxylation of 3-(2-naphthyl)acrylic acid using ethylenebis(N-methylimidazolium) ditribromide as a reagent . The reaction is carried out in acetonitrile-water mixture, yielding the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar bromination process, where naphthalene is treated with bromine in the presence of a suitable solvent and catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is scalable and can be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Bromovinyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide, forming nitriles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.
Coupling Reactions: It can participate in coupling reactions, such as the Heck reaction, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, cyanide salts, and various catalysts such as palladium complexes for coupling reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include nitriles, epoxides, and coupled products with extended carbon chains or aromatic systems.
Aplicaciones Científicas De Investigación
2-(1-Bromovinyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Bromovinyl)naphthalene involves its interaction with various molecular targets and pathways. The bromovinyl group can undergo electrophilic addition reactions, forming reactive intermediates that interact with cellular components. These interactions can lead to the formation of covalent bonds with proteins and DNA, potentially disrupting cellular functions and leading to biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromonaphthalene: Similar in structure but with the bromine atom attached to the first position of the naphthalene ring.
2-Bromonaphthalene: Another isomer with the bromine atom attached to the second position but without the vinyl group.
1-(2-Bromophenyl)naphthalene: A compound with a bromophenyl group attached to the naphthalene ring.
Uniqueness
2-(1-Bromovinyl)naphthalene is unique due to the presence of both the bromine and vinyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic applications and research.
Propiedades
Fórmula molecular |
C12H9Br |
|---|---|
Peso molecular |
233.10 g/mol |
Nombre IUPAC |
2-(1-bromoethenyl)naphthalene |
InChI |
InChI=1S/C12H9Br/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H2 |
Clave InChI |
CPICVRGUVRNMFR-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC2=CC=CC=C2C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid](/img/structure/B13691922.png)


![2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B13691943.png)
![4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)





![3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13691972.png)

![(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)

